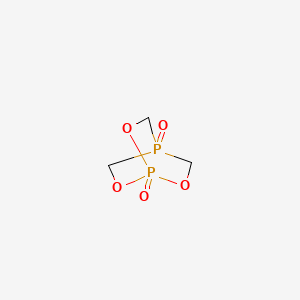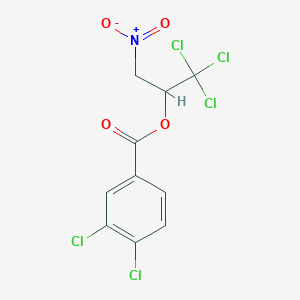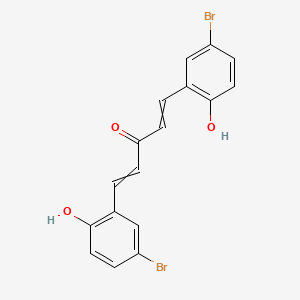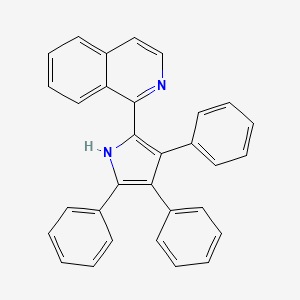
6-Methylcyclohexa-1,3-diene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C8H10O It is characterized by a cyclohexadiene ring with a methyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
6-Methylcyclohexa-1,3-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with an aldehyde to form the desired product. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C) are often used.
Catalysts: Lewis acids such as aluminum chloride can be employed to enhance the reaction rate.
Solvents: Non-polar solvents like toluene or dichloromethane are preferred.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common.
化学反応の分析
Types of Reactions
6-Methylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: 6-Methylcyclohexa-1,3-diene-1-carboxylic acid.
Reduction: 6-Methylcyclohexa-1,3-diene-1-methanol.
Substitution: 6-Bromo-6-methylcyclohexa-1,3-diene-1-carbaldehyde.
科学的研究の応用
6-Methylcyclohexa-1,3-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 6-Methylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclohexadiene ring may also participate in π-π interactions with aromatic residues in enzymes, affecting their activity.
類似化合物との比較
Similar Compounds
2,6,6-Trimethylcyclohexa-1,3-diene-1-carbaldehyde: Similar structure but with additional methyl groups.
4,6-Bis(4-methylpent-3-en-1-yl)-6-methylcyclohexa-1,3-diene-1-carbaldehyde: More complex structure with additional alkyl chains.
Uniqueness
6-Methylcyclohexa-1,3-diene-1-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its relatively simple structure compared to more substituted analogs makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
4748-86-1 |
|---|---|
分子式 |
C8H10O |
分子量 |
122.16 g/mol |
IUPAC名 |
6-methylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-3,5-7H,4H2,1H3 |
InChIキー |
UINSAUGFYNAHOP-UHFFFAOYSA-N |
正規SMILES |
CC1CC=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)



![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)





![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
